Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of a ketone (such as cyclohexanone), an α-cyanoester, and elemental sulfur in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar structural features and biological activities.
ETHYL 2-(SUBSTITUTED BENZYLIDENEAMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Known for its antimicrobial and anticancer properties.
Uniqueness
ETHYL 2-CYCLOHEXANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the cyclohexaneamido and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to other thiophene derivatives .
Properties
Molecular Formula |
C20H22FNO3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22FNO3S/c1-2-25-20(24)17-16(13-8-10-15(21)11-9-13)12-26-19(17)22-18(23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,22,23) |
InChI Key |
IDSRHCNGDCOETC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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